BLU-945

EGFR C797S mutation Osimertinib resistance Fourth-generation TKI

BLU-945 (tigozertinib/ZL-2313) is a fourth-generation, reversible EGFR TKI with sub-nanomolar potency against EGFR+/T790M/C797S triple mutants (IC50 1.2-4.4 nM) while sparing wild-type EGFR, thus minimizing off-target toxicity. Essential for osimertinib resistance models, PDX studies, and as a benchmark for next-gen inhibitor screening. A validated LC-MS/MS method is available for PK studies, and the compound exhibits high oral bioavailability (>55%). Choose BLU-945 for unmatched mutant selectivity in NSCLC research.

Molecular Formula C28H37FN6O3S
Molecular Weight 556.7 g/mol
CAS No. 2660250-10-0
Cat. No. B8242444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBLU-945
CAS2660250-10-0
Molecular FormulaC28H37FN6O3S
Molecular Weight556.7 g/mol
Structural Identifiers
SMILESCC1C(CN1C2=C3C=NC(=CC3=C(C=C2)C(C)C)NC4=NC(=NC=C4)N5CCC(C(C5)F)OC)CS(=O)(=O)C
InChIInChI=1S/C28H37FN6O3S/c1-17(2)20-6-7-24(35-14-19(18(35)3)16-39(5,36)37)22-13-31-27(12-21(20)22)32-26-8-10-30-28(33-26)34-11-9-25(38-4)23(29)15-34/h6-8,10,12-13,17-19,23,25H,9,11,14-16H2,1-5H3,(H,30,31,32,33)/t18-,19-,23+,25-/m1/s1
InChIKeyLIMFPAAAIVQRRD-BCGVJQADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BLU-945 (Tigozertinib): Fourth-Generation EGFR TKI CAS 2660250-10-0 for EGFR-Mutant NSCLC Research


BLU-945 (also known as tigozertinib or ZL-2313) is a reversible, orally bioavailable, next-generation (fourth-generation) epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. It is a potent and highly selective inhibitor of mutant EGFR forms, including those harboring common activating mutations (exon 19 deletions or L858R) and the key resistance mutations T790M and C797S, while sparing wild-type EGFR . This selectivity profile is supported by structural studies showing that the T790M mutation remodels the ATP-binding pocket, creating a more compatible environment for BLU-945's aromatic groups [2]. As an investigational compound currently in Phase 1/2 clinical trials (SYMPHONY, NCT04862780), it is positioned for research into overcoming resistance to third-generation EGFR TKIs like osimertinib in non-small cell lung cancer (NSCLC) [3].

Why BLU-945 Cannot Be Replaced by Earlier-Generation EGFR TKIs or Broad-Spectrum Kinase Inhibitors


In the context of advanced EGFR-mutant NSCLC, treatment with third-generation covalent EGFR TKIs such as osimertinib inevitably leads to the emergence of the acquired C797S resistance mutation, for which there are currently no approved targeted therapies [1]. Earlier-generation inhibitors (e.g., gefitinib, erlotinib, afatinib) and osimertinib lack potent activity against tumors harboring triple mutations (activating mutation + T790M + C797S) [2]. Broad-spectrum kinase inhibitors or pan-EGFR inhibitors, which also target wild-type EGFR, are associated with dose-limiting toxicities including severe skin rash and diarrhea, which often preclude effective dosing [3]. Therefore, simply substituting BLU-945 with an in-class compound that lacks its specific mutant-selectivity profile, its ability to spare wild-type EGFR, or its activity against C797S-mutant tumors, would compromise both target engagement and the therapeutic window [4].

Quantitative Differentiation Guide: BLU-945 vs. Key EGFR Inhibitor Comparators


BLU-945 Demonstrates Superior Potency Against C797S-Mediated Osimertinib Resistance Compared to Osimertinib Itself

In engineered Ba/F3 cells expressing EGFR-activating mutations plus T790M and C797S (triple-mutant), BLU-945 potently inhibits cell viability, whereas osimertinib is ineffective. BLU-945 exhibits IC50 values in the nanomolar range, directly targeting the mechanism of acquired resistance to third-generation TKIs. This activity is further validated in a patient-derived osimertinib-resistant model, YU-1182, which is completely insensitive to osimertinib (IC50 > 1000 nM) but retains sensitivity to BLU-945 (IC50 = 293 nM) [1].

EGFR C797S mutation Osimertinib resistance Fourth-generation TKI

BLU-945 Shows Broad In Vivo Efficacy Across Diverse Osimertinib-Resistant NSCLC Models, Including Triple-Mutant Xenografts

BLU-945 was evaluated in multiple in vivo patient-derived xenograft (PDX) models representing different osimertinib-resistant genetic backgrounds. The compound induced tumor shrinkage as monotherapy in osimertinib-resistant models harboring EGFR L858R/C797S (second-line resistance) and both EGFR ex19del/T790M/C797S and L858R/T790M/C797S (third-line resistance). This in vivo activity confirms that BLU-945's preclinical differentiation extends from biochemical and cellular assays to complex tumor models [1]. In a direct in vivo comparison of fourth-generation inhibitors, the novel compound CCM-205 achieved complete tumor growth inhibition and induced tumor regression (>100% TGI) in a PC9-DTC triple-mutant xenograft, exceeding the activity of BLU-945 [2]. This provides a benchmark for evaluating novel compounds against the established activity of BLU-945.

EGFR T790M EGFR C797S In vivo xenograft

BLU-945 Selectivity Profile: Spares Wild-Type EGFR While Potently Inhibiting Triple-Mutant Forms

A defining feature of BLU-945 is its ability to potently inhibit EGFR harboring activating and resistance mutations (IC50 = 1.2-4.4 nM against EGFRm/T790M double mutant and EGFRm/T790M/C797S triple mutant) while demonstrating minimal activity against wild-type EGFR . This selectivity is in stark contrast to earlier-generation, less selective EGFR inhibitors (e.g., afatinib, gefitinib) and pan-EGFR inhibitors, which inhibit wild-type EGFR at clinically relevant concentrations. Preclinical studies have confirmed this "wild-type-sparing" profile in cellular assays, with BLU-945 showing significantly reduced inhibition of wild-type EGFR compared to mutant forms [1].

EGFR wild-type Kinase selectivity Mutant-selective inhibitor

Clinical Proof-of-Concept: BLU-945 Monotherapy and Combination Therapy Demonstrate ctDNA Responses in Patients with EGFR C797S Mutations

In the ongoing Phase 1/2 SYMPHONY trial (NCT04862780), BLU-945 monotherapy led to dose-dependent reductions in circulating tumor DNA (ctDNA) levels of EGFR T790M and C797X mutant alleles by day 15 of the first treatment cycle in heavily pretreated patients [1]. BLU-945 in combination with osimertinib also demonstrated dose-dependent ctDNA reductions, confirming the on-target potency of BLU-945 [2]. Furthermore, the combination produced 4 confirmed partial responses (PRs) and tumor shrinkage in 51% of patients with osimertinib-refractory disease who received doses of 300 mg or above [3].

ctDNA SYMPHONY trial Phase 1/2

Optimal Research and Industrial Applications for BLU-945 (CAS 2660250-10-0)


Overcoming Osimertinib Resistance in EGFR-Mutant NSCLC Preclinical Models

BLU-945 is the ideal compound for establishing and validating models of osimertinib resistance driven by the acquired C797S mutation. Given its potent activity against EGFR+/T790M/C797S triple mutants (IC50 = 1.2-4.4 nM) and proven in vivo efficacy in osimertinib-resistant PDX models [1], it serves as a critical positive control for evaluating novel therapeutic strategies designed to overcome this specific resistance mechanism. It is particularly useful in patient-derived organoid and xenograft studies where mimicking clinical resistance to third-generation TKIs is paramount.

Investigating Combination Strategies to Suppress Emergent Resistance in EGFR-Mutant NSCLC

Due to its wild-type EGFR-sparing profile and reversible binding mechanism, BLU-945 is a superior combination partner for osimertinib compared to less selective TKIs [1]. Preclinical data show that the BLU-945 and osimertinib combination prolongs duration of response (DOR) and survival in EGFR L858R-driven models compared to either agent alone . This makes BLU-945 a preferred tool for researchers investigating up-front combination regimens aimed at delaying or preventing the emergence of on-target resistance (e.g., T790M and C797S mutations) in first-line or early-relapse settings. Its use in combination screens is further supported by deep mutational scanning data predicting orthogonal resistance suppression .

Benchmarking Novel Fourth-Generation EGFR Inhibitors in C797S-Mutant Models

BLU-945 has become a standard reference compound for the development of next-generation, mutation-selective EGFR inhibitors. Its well-characterized in vitro and in vivo activity in C797S-mutant models provides a benchmark for assessing new chemical entities. For example, in a head-to-head study, novel inhibitors CCM-205 and CCM-308 were compared to BLU-945 (IC50 = 559 nM) and osimertinib (IC50 = 4.10 µM) in PC9-DTC triple-mutant cells, establishing a clear potency hierarchy [1]. Researchers can utilize BLU-945 as a control to contextualize the activity, selectivity, and in vivo efficacy of their own compounds targeting similar resistance mechanisms.

Pharmacokinetic and ADME Studies for Fourth-Generation EGFR TKIs

A validated LC-MS/MS method is available for the quantitation of BLU-945 in rodent plasma, with applications to pharmacokinetic studies [1]. This established bioanalytical method facilitates the use of BLU-945 as a reference standard in preclinical PK/PD and ADME studies. The compound exhibits high oral bioavailability (range 55.91–105.6%) and a nonlinear pharmacokinetic profile in rats up to 20 mg/kg , providing a baseline for evaluating the oral exposure and metabolic stability of new analogs or formulations within the fourth-generation EGFR TKI class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BLU-945

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.